molecular formula C16H18N2O3 B1355894 N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide CAS No. 953882-12-7

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide

Cat. No. B1355894
M. Wt: 286.33 g/mol
InChI Key: KHSWLBWFTFVZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, also known as AMPA, is an important research chemical in the scientific field. It is a small, lipophilic molecule and is a common agonist of the AMPA receptor, a glutamate receptor found in the central nervous system. AMPA is used in a variety of scientific research applications, including studying the effects of glutamate on the brain, neurodegenerative diseases, and drug development. AMPA has a wide range of biochemical and physiological effects, and its advantages and limitations for lab experiments must be considered when using it for research.

Scientific Research Applications

Green Synthesis

A study by Zhang Qun-feng (2008) explores the catalytic hydrogenation for the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of azo disperse dyes. The research highlights the development of a novel Pd/C catalyst for hydrogenation with high activity, selectivity, and stability. This indicates the potential of N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide in green chemical processes and dye production (Zhang Qun-feng, 2008).

Polymer Pharmacology

J. S. Román and A. Gallardo (1992) synthesized polymers with pharmacological activity using derivatives of 4-methoxyphenylacetic acid, highlighting the potential of related compounds, including N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, in drug delivery systems and medicinal chemistry (Román & Gallardo, 1992).

Chemical Synthesis and Stereochemistry

Research by Teng Da-wei (2011) on the synthesis of 4-Choloro-2-hydroxyacetophenone from 3-aminophenol involved a process that could be relevant to the synthesis of N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide. This study contributes to understanding the synthesis pathways and stereochemistry of related compounds (Teng Da-wei, 2011).

Soil Reception and Herbicide Activity

A study by P. A. Banks and E. L. Robinson (1986) on acetochlor, a compound structurally related to N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide, reveals its behavior and activity in agricultural settings. This research could provide insights into the environmental impact and utility of similar compounds in agriculture (Banks & Robinson, 1986).

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-(4-methoxyphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-9-12(17)3-8-15(11)18-16(19)10-21-14-6-4-13(20-2)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHSWLBWFTFVZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)COC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-2-(4-methoxyphenoxy)-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.